molecular formula C11H10ClF3O3 B7902622 Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate

Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate

Cat. No.: B7902622
M. Wt: 282.64 g/mol
InChI Key: SYDGQZDJEHKDHV-UHFFFAOYSA-N
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Description

Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate is an organic compound that features a trifluoromethyl group, a chloro substituent, and a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2-chloro-5-(trifluoromethyl)phenol+ethyl bromoacetateEthyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate\text{2-chloro-5-(trifluoromethyl)phenol} + \text{ethyl bromoacetate} \rightarrow \text{this compound} 2-chloro-5-(trifluoromethyl)phenol+ethyl bromoacetate→Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The phenoxy moiety can be oxidized under certain conditions.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Products include phenolic derivatives.

    Reduction: Products include alcohol derivatives.

Scientific Research Applications

Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
  • 2-chloro-5-(trifluoromethyl)pyridine derivatives

Uniqueness

Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

ethyl 2-[2-chloro-5-(trifluoromethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O3/c1-2-17-10(16)6-18-9-5-7(11(13,14)15)3-4-8(9)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDGQZDJEHKDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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